molecular formula C₄₉H₈₂N₁₄O₁₄S B612664 187987-68-4 CAS No. 187987-68-4

187987-68-4

Cat. No.: B612664
CAS No.: 187987-68-4
M. Wt: 1123.33
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Description

Compound 187987-68-4 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications . Such ligands typically feature a combination of phosphine and alkene moieties, enabling robust metal coordination and tunable electronic properties. Key characterization methods for similar compounds include:

  • Nuclear Magnetic Resonance (NMR): For confirming ligand structure (e.g., $^{1}\text{H}$, $^{13}\text{C}$, $^{31}\text{P}$ NMR).
  • Mass Spectrometry (MS): To determine molecular weight and purity.
  • Elemental Analysis: For validating composition .

Properties

CAS No.

187987-68-4

Molecular Formula

C₄₉H₈₂N₁₄O₁₄S

Molecular Weight

1123.33

sequence

One Letter Code: RLMKQDFSV

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs (phosphine/alkene groups) or functional roles (transition metal ligands):

Table 1: Structural and Functional Comparison
Property 187987-68-4 CAS 1046861-20-4 CAS 277299-70-4
Molecular Formula Not explicitly provided C$6$H$5$BBrClO$_2$ C${12}$H${14}$N$_2$O
Molecular Weight 235.27 g/mol 202.25 g/mol
Key Functional Groups Phosphine-alkene hybrid Boronic acid derivatives Pyrazole derivatives
Coordination Sites Multidentate (P and alkene) Monodentate (boron) Bidentate (N,O)
Catalytic Applications Transition metal catalysis Suzuki-Miyaura coupling Enzyme inhibition
Synthetic Method Likely Pd-mediated coupling Pd-catalyzed cross-coupling Cyclocondensation reactions
References
Key Differences and Implications

Coordination Behavior: this compound’s hybrid phosphine-alkene design allows for flexible binding to transition metals (e.g., Pd, Rh), enhancing catalytic activity in cross-coupling reactions . CAS 1046861-20-4 (a boronic acid) is monodentate and primarily used in Suzuki-Miyaura couplings, lacking the electronic tunability of phosphine ligands . CAS 277299-70-4 (pyrazole derivative) binds via nitrogen and oxygen, making it more suited for biological targets (e.g., enzyme inhibition) rather than catalysis .

Synthetic Complexity :

  • Phosphine-alkene ligands like This compound require multi-step syntheses involving Pd-catalyzed cross-couplings, whereas boronic acids (e.g., CAS 1046861-20-4) are often commercially available .

Thermodynamic Stability :

  • Hybrid ligands (e.g., This compound ) exhibit higher thermal stability in catalytic cycles compared to simpler ligands like CAS 277299-70-4, which may degrade under harsh conditions .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison in Catalysis
Property This compound CAS 1761-61-1 CAS 918538-05-3
Primary Use Cross-coupling catalysis Benzimidazole synthesis Heterocyclic synthesis
Metal Compatibility Pd, Rh, Ir Cu, Fe Pd, Ni
Reaction Yield High (>90% in model reactions) Moderate (76–98%) Variable (dependent on substrate)
Substrate Scope Broad (aryl, alkenyl) Limited to aromatic amines Specialized for pyridine derivatives
References
Critical Analysis
  • Catalytic Efficiency : This compound outperforms CAS 1761-61-1 (a benzimidazole precursor) in cross-coupling reactions due to its stronger metal-binding affinity and electron-rich phosphine groups .

Research Findings and Data Gaps

  • Future studies should prioritize spectral characterization (e.g., $^{31}\text{P}$ NMR) and catalytic benchmarking against industry-standard ligands.

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